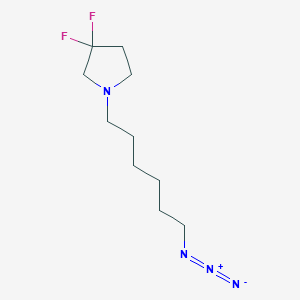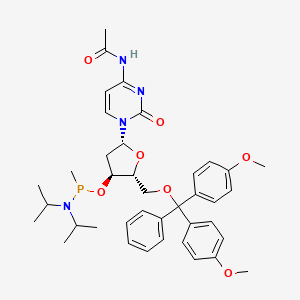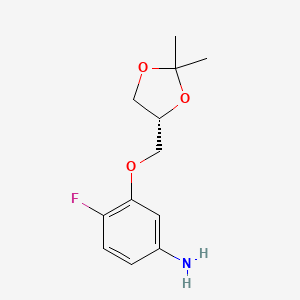
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is a chemical compound that features a unique structure combining a dioxolane ring, a fluorine atom, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Applications De Recherche Scientifique
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
- (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((®-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
Uniqueness
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H16FNO3 |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO3/c1-12(2)16-7-9(17-12)6-15-11-5-8(14)3-4-10(11)13/h3-5,9H,6-7,14H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XPAJBAJRWLNVNG-SECBINFHSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)COC2=C(C=CC(=C2)N)F)C |
SMILES canonique |
CC1(OCC(O1)COC2=C(C=CC(=C2)N)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


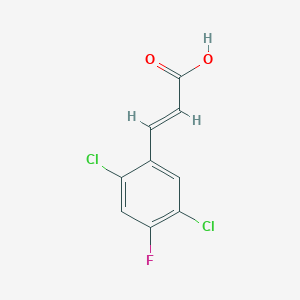
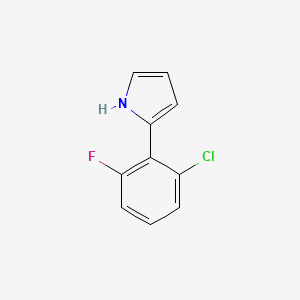
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)


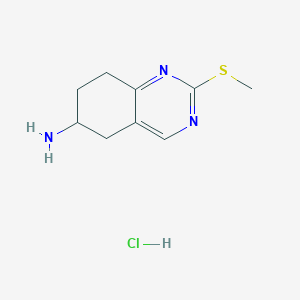

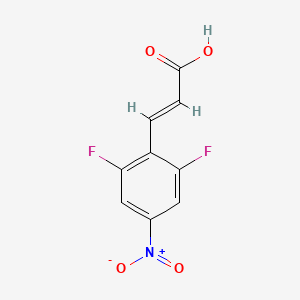
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
